molecular formula C17H15ClN4O3 B11502948 2-(4-Chlorophenyl)-5-methyl-6-(morpholin-4-ylcarbonyl)-3-oxo-2,3-dihydropyridazine-4-carbonitrile

2-(4-Chlorophenyl)-5-methyl-6-(morpholin-4-ylcarbonyl)-3-oxo-2,3-dihydropyridazine-4-carbonitrile

Cat. No.: B11502948
M. Wt: 358.8 g/mol
InChI Key: KYMUGEDMBCIRMV-UHFFFAOYSA-N
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Description

2-(4-CHLOROPHENYL)-5-METHYL-6-(MORPHOLINE-4-CARBONYL)-3-OXO-2,3-DIHYDROPYRIDAZINE-4-CARBONITRILE is a complex organic compound with significant potential in various scientific fields. This compound features a pyridazine ring, a chlorophenyl group, a morpholine moiety, and a carbonitrile group, making it a versatile molecule for research and industrial applications.

Preparation Methods

The synthesis of 2-(4-CHLOROPHENYL)-5-METHYL-6-(MORPHOLINE-4-CARBONYL)-3-OXO-2,3-DIHYDROPYRIDAZINE-4-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring is synthesized through the reaction of appropriate hydrazine derivatives with diketones under controlled conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.

    Attachment of the Morpholine Moiety: The morpholine group is attached through nucleophilic substitution reactions, often using morpholine and suitable leaving groups.

    Formation of the Carbonitrile Group: The carbonitrile group is typically introduced through dehydration reactions involving amides or other nitrogen-containing precursors.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

2-(4-CHLOROPHENYL)-5-METHYL-6-(MORPHOLINE-4-CARBONYL)-3-OXO-2,3-DIHYDROPYRIDAZINE-4-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-CHLOROPHENYL)-5-METHYL-6-(MORPHOLINE-4-CARBONYL)-3-OXO-2,3-DIHYDROPYRIDAZINE-4-CARBONITRILE has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENYL)-5-METHYL-6-(MORPHOLINE-4-CARBONYL)-3-OXO-2,3-DIHYDROPYRIDAZINE-4-CARBONITRILE involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 2-(4-CHLOROPHENYL)-5-METHYL-6-(MORPHOLINE-4-CARBONYL)-3-OXO-2,3-DIHYDROPYRIDAZINE-4-CARBONITRILE include other pyridazine derivatives and compounds with similar functional groups. These compounds may share some properties but differ in their specific activities and applications. Examples include:

    Pyridazine Derivatives: Compounds with variations in the substituents on the pyridazine ring.

    Chlorophenyl Compounds: Molecules with different substituents on the chlorophenyl group.

    Morpholine-Containing Compounds: Compounds with different functional groups attached to the morpholine ring.

The uniqueness of 2-(4-CHLOROPHENYL)-5-METHYL-6-(MORPHOLINE-4-CARBONYL)-3-OXO-2,3-DIHYDROPYRIDAZINE-4-CARBONITRILE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H15ClN4O3

Molecular Weight

358.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-methyl-6-(morpholine-4-carbonyl)-3-oxopyridazine-4-carbonitrile

InChI

InChI=1S/C17H15ClN4O3/c1-11-14(10-19)16(23)22(13-4-2-12(18)3-5-13)20-15(11)17(24)21-6-8-25-9-7-21/h2-5H,6-9H2,1H3

InChI Key

KYMUGEDMBCIRMV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N=C1C(=O)N2CCOCC2)C3=CC=C(C=C3)Cl)C#N

Origin of Product

United States

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